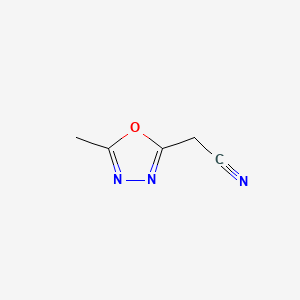![molecular formula C6H9ClN2O B596768 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride CAS No. 157327-53-2](/img/structure/B596768.png)
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride is a chemical compound with the CAS Number: 2503206-22-0 . Its IUPAC name is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine hydrochloride . The molecular weight of this compound is 160.6 .
Physical And Chemical Properties Analysis
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride is a powder at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heterocyclic compounds, including oxazolone and oxazine derivatives, are of significant interest due to their diverse chemical properties and synthesis pathways. The synthesis of 1,2-oxazines and related compounds involves the dehydration of dihydro-oxazines, obtained from cyclization reactions. These compounds serve as electrophiles in various chemical reactions due to their oxazinium salt formations. Such chemical behaviors underscore their utility in synthetic organic chemistry, including the creation of chiral synthons and involvement in reduction reactions (Sainsbury, 1991).
Applications in Medicinal Chemistry
The pyranopyrimidine core, related to oxazolone chemistry, highlights the compound's importance in medicinal and pharmaceutical industries. This core structure is a key precursor with broad synthetic applications and notable bioavailability. The development of substituted derivatives through one-pot multicomponent reactions using hybrid catalysts illustrates the compound's versatility in synthesizing biologically active molecules (Parmar et al., 2023).
Oxazolone moieties, another closely related chemical group, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of oxazolone derivatives through various routes and their classification into saturated and unsaturated types indicate their significance in drug development (Kushwaha & Kushwaha, 2021).
Potential in Drug Development
Heterocyclic N-oxide molecules, encompassing a wide range of derivatives including those synthesized from pyridine, exhibit remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds have been identified for their anticancer, antibacterial, and anti-inflammatory activities, underscoring their potential in drug development (Li et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
The primary target of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride is the GABA system . The GABA system is a major inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating the excitability of neurons .
Mode of Action
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride interacts with the GABA system in a unique way . It is a supra-maximal agonist at α4β3δ GABA A receptors, low-potency agonist at α1β3γ2, and partial agonist at α4β3γ . Its affinity for this α4-containing subtype of the GABA A receptor is 10× greater than other non-α4 containing subtypes .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in a wide range of physiological functions, including the regulation of sleep, mood, and pain . By acting as an agonist at specific GABA A receptor subtypes, it can modulate the activity of this pathway and influence its downstream effects .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride’s action are related to its modulation of the GABA system . By acting on specific GABA A receptor subtypes, it can influence neuronal excitability, potentially leading to effects such as sedation .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFGSQIBOVHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
CAS RN |
1864051-65-9 |
Source


|
| Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














